molecular formula C10H16Cl2N2 B1421341 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride CAS No. 1212061-38-5

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride

Cat. No. B1421341
M. Wt: 235.15 g/mol
InChI Key: YTDRKQURKMDGAB-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C10H14N2 . It has a molecular weight of 162.23 g/mol . The IUPAC name for this compound is 2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C10H14N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-8,11-12H,1-2H3 . The canonical SMILES string is CC1C(NC2=CC=CC=C2N1)C . These strings provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 162.23 g/mol . Other computed properties include XLogP3-AA of 2.5, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 0 . The exact mass and monoisotopic mass are both 162.115698455 g/mol .

Scientific Research Applications

Chemical Synthesis and Modification

The reductive metallation of quinoxaline derivatives, such as 6,7-dimethyl-2,3-diphenylquinoxaline, has been utilized to form dianions that undergo alkylation and acylation reactions, demonstrating the chemical versatility of these compounds for creating dihydro derivatives (Ş. Kaban & F. Aydogan, 2008). Furthermore, the cyclization of N-(1,1-dimethylpropargyl)anilines to yield substituted dihydroquinolines underscores the potential for generating a diverse array of quinoxaline-based structures for various applications (N. Williamson & A. Ward, 2005).

Photocatalytic Applications

Porphyrazines, synthesized from quinoxaline derivatives, have shown promise as photocatalysts for environmental water purification, aligning with green chemistry principles by utilizing solar energy for the photocatalytic oxidation of pollutants (H. Abdel-Razik, H. A. Almahy, & Y. A. El-Badry, 2018). This research highlights the potential of quinoxaline derivatives in sustainable environmental technologies.

Synthesis of Novel Compounds

The development of new synthetic routes to create 2,3-dioxo-1,2,3,4-tetrahydroquinoxalines showcases the compound's utility in generating novel chemical structures with potential applications in material science and pharmaceuticals (A. Vlaskina & V. Perevalov, 2006).

Advanced Material Research

Quinoxaline derivatives have been explored for their applications in advanced materials, such as in the synthesis of hydrazono-thiazole derivatives decorated with tetrahydrocarbazole pendants for photophysical studies, indicating their potential in optoelectronic devices and sensors (D. Gautam & R. P. Chaudhary, 2015).

properties

IUPAC Name

2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-7-8(2)12-10-6-4-3-5-9(10)11-7;;/h3-8,11-12H,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDRKQURKMDGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC2=CC=CC=C2N1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride
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2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride
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2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride
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2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride
Reactant of Route 6
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride

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